molecular formula C8H10O3 B3353053 Methyl 3-(furan-3-yl)propanoate CAS No. 52344-56-6

Methyl 3-(furan-3-yl)propanoate

Cat. No.: B3353053
CAS No.: 52344-56-6
M. Wt: 154.16 g/mol
InChI Key: KMEHWKRXEXCQDN-UHFFFAOYSA-N
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Description

Methyl 3-(furan-3-yl)propanoate is an ester derivative featuring a furan ring substituted at the 3-position and a methyl ester group. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol. The furan ring contributes electron-rich aromaticity, enabling participation in cycloaddition reactions (e.g., Diels-Alder), while the ester group enhances solubility in organic solvents and modulates volatility .

Properties

IUPAC Name

methyl 3-(furan-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-8(9)3-2-7-4-5-11-6-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEHWKRXEXCQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594164
Record name Methyl 3-(furan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52344-56-6
Record name Methyl 3-(furan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(furan-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(furan-3-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production. Additionally, the reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(furan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: 3-(furan-3-yl)propanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(furan-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(furan-3-yl)propanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The furan ring can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with different enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 3-(Furan-3-yl)-3-oxopropanoate (S9)
  • Structure: Differs by a ketone group at the β-position of the propanoate chain.
  • Impact: The 3-oxo group increases polarity and reactivity, making it susceptible to nucleophilic attacks or reductions. This compound is often utilized in spirocyclic and bridged structure syntheses via noncanonical cation-π cyclizations .
Methyl 3-(6-Hydroxy-4-methoxybenzofuran-5-yl)propanoate (竹叶榕素)
  • Structure : Contains a benzofuran core with hydroxy and methoxy substituents.
  • Impact: The benzofuran system extends conjugation, enhancing UV absorption and stability. The hydroxy and methoxy groups introduce hydrogen-bonding capacity, improving solubility in polar solvents. This compound exhibits biological activity, as isolated from Ficus stenophylla .
Ethyl 3-(2-Furyl)propanoate
  • Structure : Ethyl ester (vs. methyl) with furan substitution at the 2-position.
  • Impact : The ethyl group increases lipophilicity, altering volatility and flavor profiles. The 2-furyl orientation modifies electronic interactions in cycloadditions, as 2-furans are stronger dienes than 3-furans .
Furfuryl 3-Mercapto-2-methylpropionate
  • Structure: Features a thiol (-SH) group and methyl branch on the propanoate chain.
  • Impact: The thiol group enables disulfide bond formation and participation in nucleophilic substitutions. This compound is used in odorant synthesis due to sulfur-derived volatiles .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Methyl 3-(furan-3-yl)propanoate C₈H₁₀O₃ 154.16 Ester, 3-furyl Moderate volatility, Diels-Alder active
Methyl 3-(1,2,4,5-tetrazin-3-yl)propanoate C₇H₈N₄O₂ 180.18 Tetrazine, ester High reactivity in inverse electron-demand Diels-Alder
Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate C₁₀H₁₃NO₃ 195.22 Amino, hydroxyl, ester Enhanced solubility, chiral center
Ethyl 3-(2-furyl)propanoate C₉H₁₂O₃ 168.19 Ethyl ester, 2-furyl Higher lipophilicity, flavor applications

Reactivity and Stability

  • Electron-Rich Systems: this compound participates in Diels-Alder reactions, whereas tetrazine derivatives (e.g., ) undergo rapid cycloadditions with strained dienophiles .
  • Thiol Reactivity : Furfuryl 3-mercapto-2-methylpropionate forms disulfides or conjugates with metals, useful in polymer chemistry and odorant production .
  • Amino-Functionalized Derivatives: Compounds like Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate exhibit pH-dependent solubility and are prone to oxidative degradation at the amine site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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